3-(Methylamino)-1-(thiophen-3-yl)propan-1-one
Description
Properties
Molecular Formula |
C8H11NOS |
|---|---|
Molecular Weight |
169.25 g/mol |
IUPAC Name |
3-(methylamino)-1-thiophen-3-ylpropan-1-one |
InChI |
InChI=1S/C8H11NOS/c1-9-4-2-8(10)7-3-5-11-6-7/h3,5-6,9H,2,4H2,1H3 |
InChI Key |
BNDBBHXVGWXIMJ-UHFFFAOYSA-N |
Canonical SMILES |
CNCCC(=O)C1=CSC=C1 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approaches
The synthesis of 3-(Methylamino)-1-(thiophen-3-yl)propan-1-one typically involves the formation of the β-aminoketone structure through nucleophilic substitution or reductive amination strategies starting from thiophene derivatives and appropriate carbonyl precursors.
Acylation of thiophenes with 3-chloropropionic acid derivatives followed by amination:
Thiophene (often 2- or 3-substituted) is reacted with 3-chloropropionic acid chloride to yield a 3-chloropropanone intermediate, which is subsequently treated with methylamine to substitute the chlorine with a methylamino group, producing the target β-aminoketone.Reductive amination of thiophene-3-carboxaldehyde with methylamine:
This method involves reacting thiophene-3-carboxaldehyde with methylamine in the presence of a reducing agent to form the β-aminoketone directly. This approach can be catalyzed under metal-free or enzymatic conditions to improve selectivity and yield.Chemoenzymatic synthesis:
Enantioselective synthesis methods employ microbial or enzymatic reduction of ketone intermediates to obtain chiral β-amino alcohols, which can be further converted to the target compound. Lipase-catalyzed acylation and microbial dehydrogenase reductions are examples of such approaches, enhancing stereochemical purity critical for pharmaceutical applications.
Detailed Industrial Preparation Process
A patented industrial process describes the preparation of 3-methylamino-1-(2-thienyl)-1-propanone (a close isomer of the thiophen-3-yl compound) as follows:
| Step | Description | Conditions | Yield & Notes |
|---|---|---|---|
| 1 | Reaction of thiophene with 3-chloropropionic acid chloride | Controlled temperature, inert atmosphere | Forms 3-chloropropanone intermediate |
| 2 | Nucleophilic substitution with methylamine | Mild heating, solvent like ethanol or methanol | Produces this compound |
| 3 | Enantioselective reduction (if chiral purity required) | Microbial dehydrogenase or enzymatic catalyst | 74% yield, 72% enantiomeric excess (ee) reported |
| 4 | Purification | Chromatography or crystallization | Required to remove side products and ensure purity |
This process avoids the use of expensive or labile reagents and complex chromatographic separations, making it economically favorable for scale-up.
Metal-Free Reductive Amination Method
Recent research demonstrates a metal-free synthesis of β-aminoketones, including thiophene derivatives, via reductive amination using mild reducing agents under ambient conditions. The general procedure involves:
- Mixing thiophene-3-carboxaldehyde with methylamine in a solvent mixture (e.g., methanol/dichloromethane).
- Adding a reductant such as sodium triacetoxyborohydride or a similar hydride source.
- Stirring at room temperature until reaction completion (monitored by TLC).
- Purification by column chromatography (dichloromethane:methanol 9:1) yields the target compound with high purity and yields up to 88%.
This approach is advantageous due to its operational simplicity, avoidance of metal catalysts, and good yields.
Analytical and Purification Techniques
Chromatography:
Silica gel column chromatography using dichloromethane/methanol mixtures is common for purification. The Rf values for the compound are typically around 0.40 in MeOH/DCM (1:9).Nuclear Magnetic Resonance (NMR):
¹H NMR shows characteristic signals for thiophene protons (δ 6.8–7.5 ppm) and methylamino protons (δ 2.3–2.5 ppm). ¹³C NMR confirms the carbonyl carbon at ~198 ppm and aromatic carbons in the 125–140 ppm range.Mass Spectrometry (MS):
High-resolution MS confirms molecular ion peaks consistent with the formula C8H11NOS (molecular weight ~169.25 g/mol).Chiral HPLC and Circular Dichroism (CD):
Used for enantiomeric purity assessment when chiral synthesis is performed.
Comparative Data Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Conditions | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|---|
| Acylation + Amination | Thiophene + 3-chloropropionic acid chloride + methylamine | Acid chloride, methylamine | Mild heating, inert atmosphere | 70–80 | Economical, scalable | Requires acid chloride handling, possible side reactions |
| Reductive Amination (Metal-Free) | Thiophene-3-carboxaldehyde + methylamine | Sodium triacetoxyborohydride | Room temp, MeOH/DCM solvent | Up to 88 | Simple, metal-free, mild conditions | Requires chromatographic purification |
| Chemoenzymatic Reduction | Ketone intermediate + microbial dehydrogenase | Enzymes, cofactors | Mild temp, aqueous media | ~74 (with 72% ee) | High stereoselectivity | Enzyme cost, scale-up challenges |
Research Findings and Notes
The patented processes highlight the importance of controlling reaction parameters to avoid over-alkylation and side reactions.
Enantioselective synthesis is crucial for pharmaceutical intermediates, and microbial or enzymatic reductions provide a practical route to achieve this.
Metal-free reductive amination methods offer environmentally friendly alternatives with high yields and operational simplicity.
Purification remains a critical step, often requiring chromatographic techniques to achieve pharmaceutical-grade purity.
Chemical Reactions Analysis
Types of Reactions
3-(Methylamino)-1-(thiophen-3-yl)propan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Methylamino)-1-(thiophen-3-yl)propan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials, such as organic semiconductors.
Mechanism of Action
The mechanism of action of 3-(Methylamino)-1-(thiophen-3-yl)propan-1-one depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The exact pathways involved can vary, but it often involves binding to active sites or altering the function of target proteins.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
- For example, thiophene-based compounds in anti-Trypanosoma studies showed moderate activity (e.g., compound 11, 18% yield, 177–178°C melting point) .
- Substituent Position : The 3-thiophen-yl isomer (target compound) differs from the 2-thiophen-yl isomer (e.g., Duloxetine Impurity 5) in ring orientation, which may affect solubility and bioactivity. The 2-yl isomer’s hydrochloride salt has a molecular weight of 205.71 g/mol and is stored under inert conditions .
- Amino Group Modifications: Compared to pyrrolidine (α-PVP) or piperazine (compound 11) substituents, the methylamino group in the target compound may reduce lipophilicity, impacting blood-brain barrier permeability .
Physicochemical Properties
- Solubility: The hydrochloride salt of the 2-thiophen-yl isomer is slightly soluble in methanol, suggesting similar challenges for the 3-yl isomer .
- Stability : Thiophene derivatives generally exhibit lower thermal stability compared to phenyl analogs due to sulfur’s electron-withdrawing effects.
Biological Activity
3-(Methylamino)-1-(thiophen-3-yl)propan-1-one, also known as a substituted cathinone, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its interactions with various biological targets, synthesis methods, and therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 169.25 g/mol. The compound features a methylamino group attached to the propanone chain and a thiophene ring, which is crucial for its chemical reactivity and biological interactions.
Biological Activity
Research indicates that this compound exhibits significant biological activity through various mechanisms:
- Enzyme Modulation : The compound may influence enzyme activity, potentially impacting metabolic pathways and cellular signaling. Such modulation can lead to various biological effects, including antimicrobial and anticancer properties.
- Receptor Interactions : It interacts with multiple receptors, including dopamine receptors. Studies have shown that compounds similar to this one can act as selective agonists for dopamine receptors, particularly the D3 receptor, which is implicated in neuropsychiatric disorders .
Table 1: Summary of Biological Activities
The precise mechanisms through which this compound exerts its effects are still under investigation. However, it is believed that the compound's structural features allow it to engage in π-π stacking interactions with biological molecules, enhancing its efficacy.
Case Studies
Several studies have explored the biological effects of related compounds:
- Dopamine Receptor Agonism : A study on ML417 (a derivative) demonstrated its ability to promote D3 receptor-mediated β-arrestin translocation and G protein activation without significant activity at other dopamine receptors. This selectivity suggests potential therapeutic applications in treating neurodegenerative diseases .
- Anticancer Activity : Research has indicated that compounds with similar thiophene structures can inhibit the proliferation of certain cancer cell lines, suggesting that this compound may share these properties.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Reaction of Thiophene Derivatives : The starting materials often include thiophene derivatives reacted with methylamine and suitable ketone precursors.
- Purification Techniques : Advanced chromatographic methods are employed to obtain pure compounds necessary for biological testing .
Applications in Medicinal Chemistry
Due to its potential therapeutic effects, this compound is being investigated as a lead compound in drug development:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
